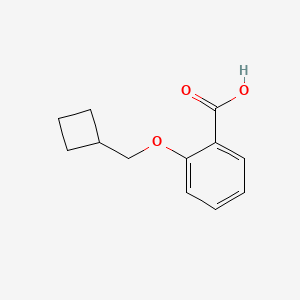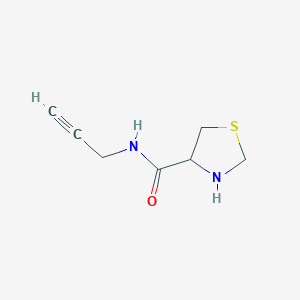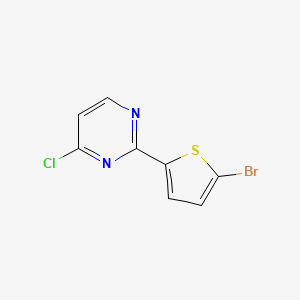
cIAP1 Ligand-Linker Conjugates 15 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cIAP1 Ligand-Linker Conjugates 15 hydrochloride is a chemical compound that combines an inhibitor of apoptosis protein (IAP) ligand for the E3 ubiquitin ligase and a proteolysis-targeting chimera (PROTAC) linker. This compound is particularly useful in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 15 hydrochloride involves the combination of an IAP ligand and a PROTAC linker. The synthetic route typically includes the following steps:
Preparation of the IAP ligand: This involves the synthesis of the ligand that targets the E3 ubiquitin ligase.
Preparation of the PROTAC linker: This involves the synthesis of the linker that connects the IAP ligand to the target protein.
Conjugation: The IAP ligand and the PROTAC linker are conjugated under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the IAP ligand and PROTAC linker: .
Optimization of reaction conditions: to ensure high yield and purity.
Purification and crystallization: to obtain the final product in its hydrochloride form
Chemical Reactions Analysis
Types of Reactions
cIAP1 Ligand-Linker Conjugates 15 hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and reduction reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the compound .
Scientific Research Applications
cIAP1 Ligand-Linker Conjugates 15 hydrochloride has several scientific research applications, including:
Chemistry: Used in the development of SNIPERs for targeted protein degradation.
Biology: Studied for its role in modulating protein-protein interactions and cellular pathways.
Medicine: Investigated for potential therapeutic applications in diseases where protein degradation is beneficial.
Industry: Utilized in the development of novel biochemical tools and assays
Mechanism of Action
cIAP1 Ligand-Linker Conjugates 15 hydrochloride exerts its effects by targeting the E3 ubiquitin ligase. The compound binds to the IAP ligand, which recruits the E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
cIAP1 Ligand-Linker Conjugates 34 hydrochloride: Another compound that combines an IAP ligand and a PROTAC linker.
von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Similar compounds that target the VHL E3 ubiquitin ligase.
Uniqueness
cIAP1 Ligand-Linker Conjugates 15 hydrochloride is unique due to its specific targeting of the cIAP1 E3 ubiquitin ligase, making it particularly useful in the development of SNIPERs. This specificity allows for precise modulation of protein degradation pathways, which is advantageous in both research and therapeutic applications .
Properties
Molecular Formula |
C37H48ClN3O8 |
|---|---|
Molecular Weight |
698.2 g/mol |
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C37H47N3O8.ClH/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31;/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44);1H/t32-,33+,34+;/m1./s1 |
InChI Key |
TUXKBZDECHBKLD-SAIPSRRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Canonical SMILES |
CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13450367.png)


![tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13450386.png)








amino}-2-(3-chloro-4-fluorophenyl)acetic acid](/img/structure/B13450437.png)
